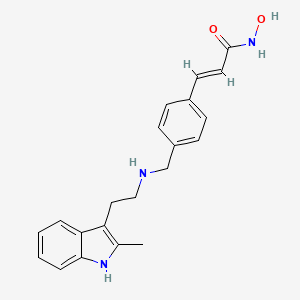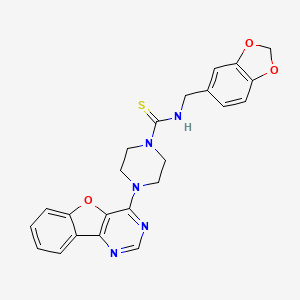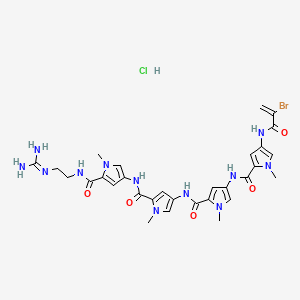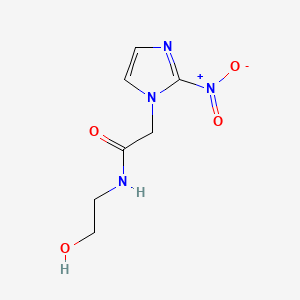
Panobinostat
Descripción general
Descripción
Panobinostat es un inhibidor de la histona desacetilasa no selectivo utilizado principalmente en el tratamiento del mieloma múltiple. Se comercializa con el nombre de marca Farydak y fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos en febrero de 2015. Los inhibidores de la histona desacetilasa como el this compound juegan un papel crucial en la regulación de la expresión génica al modificar el estado de acetilación de las histonas, lo que a su vez afecta la estructura de la cromatina y la transcripción génica .
Aplicaciones Científicas De Investigación
Panobinostat tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la oncología. Ha mostrado una actividad antitumoral significativa en varias líneas celulares de cáncer, incluido el adenocarcinoma esofágico, el carcinoma de células escamosas y los tumores neuroendocrinos de la hipófisis. La capacidad de this compound para inhibir las histona desacetilasas lo convierte en una herramienta valiosa en la investigación epigenética, ya que puede modular la expresión génica y afectar procesos celulares como la proliferación, la diferenciación y la apoptosis .
Mecanismo De Acción
Panobinostat ejerce sus efectos al inhibir múltiples enzimas de histona desacetilasa. Esta inhibición conduce a un aumento en la acetilación de las proteínas de histonas, lo que resulta en cambios en la estructura de la cromatina y la expresión génica. La acumulación de histonas acetiladas y otras proteínas induce el arresto del ciclo celular y la apoptosis en las células malignas. This compound también exhibe sinergia citotóxica con bortezomib, un inhibidor del proteasoma utilizado en el tratamiento del mieloma múltiple .
Análisis Bioquímico
Biochemical Properties
Panobinostat interacts with various enzymes and proteins, primarily histone deacetylases (HDACs). It inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins . The interaction with these enzymes leads to an increase in acetylation, which in turn leads to an increase in DNA transcription and accumulation of different proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces apoptosis in tumor cells, leading to cell death . It also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in the treatment of multiple myeloma . In addition, this compound has been shown to enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Molecular Mechanism
The main mechanism of action of this compound is the inhibition of HDAC, which causes cell cycle arrest and apoptosis, leading to its antineoplastic effects . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to induce significant changes over time. It exhibits potent anti-proliferative activity at low nanomolar concentrations, strongly inducing apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound crosses the blood-brain barrier and achieves concentrations above the IC-50 for DIPG and other brain tumors, suggesting its potential efficacy in CNS tumors .
Metabolic Pathways
The primary metabolic pathways of this compound are reduction, hydrolysis, oxidation, and glucuronidation processes. Both CYP and non-CYP enzymes play a significant role in its metabolism, with CYP2D6 and CYP2C19 playing minor roles .
Transport and Distribution
This compound is a dual substrate of P-glycoprotein (P-gp) and breast cancer resistant protein (Bcrp), which are major efflux transporters expressed at the blood-brain barrier . This influences how this compound is transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound has a significant impact on the subcellular localization of HDAC1 .
Métodos De Preparación
La síntesis de panobinostat implica varios pasos clave. Un método común incluye la reacción de aminación reductora entre clorhidrato de 2-metiltriptamina y éster metílico de 4-formilcinámico en presencia de cianoborohidruro de sodio o borohidruro de sodio en metanol. Otro método implica la reducción de 2-cloro-1-(2-metilindol-3-il)etanona con éterato de trifluoruro de boro y trietilsilano en acetonitrilo para obtener 3-(2-cloroetil)-2-metilindol .
Análisis De Reacciones Químicas
Panobinostat se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: La vía metabólica principal implica procesos de reducción, hidrólisis, oxidación y glucuronidación.
Oxidación: Las enzimas del citocromo P450, particularmente CYP3A4, juegan un papel importante en la oxidación de this compound.
Hidrólisis: Las reacciones de hidrólisis también contribuyen al metabolismo de this compound
Comparación Con Compuestos Similares
Panobinostat se compara a menudo con otros inhibidores de la histona desacetilasa como vorinostat y givinostat. Si bien los tres compuestos inhiben las histona desacetilasas, this compound se considera uno de los inhibidores más potentes disponibles. Su estructura única, que incluye una porción de ácido hidroxámico, contribuye a su alta potencia y actividad de amplio espectro contra varias isoenzimas de histona desacetilasa .
Compuestos similares
- Vorinostat
- Givinostat
- Análogos basados en diazinas de this compound
La capacidad única de this compound para inhibir múltiples enzimas de histona desacetilasa y su potente actividad antitumoral lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193506 | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
404950-80-7 | |
| Record name | Panobinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panobinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANOBINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)



![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)



![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
